molecular formula C10H13BrO B8756613 1-(4-Bromophenyl)-2-methylpropan-1-ol

1-(4-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B8756613
M. Wt: 229.11 g/mol
InChI Key: UDLTYFAHBZOUAE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3

InChI Key

UDLTYFAHBZOUAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 9.0 g (0.048 mol) of 4-Bromobenzaldehyde in 150 mL of ether at 0° C. under argon, 2.0 M solution of isopropyl magnesium chloride in ether (29.2 mL) was added and stirred for 30 minutes. The solution was slowly warmed up to room temperature and stirred for an additional 4 hours. The mixture was then added to 150 mL of aqueous saturated sodium bicarbonate and extracted with 200 mL of ether. The organic extract was washed once with water, dried and evaporated to afford 9.8 g (95%) of the product as a gum.
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9 g
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150 mL
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29.2 mL
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150 mL
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Yield
95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4-bromophenylmagnesium bromide in ether was treated with isobutyraldehyde to give 1-(4-bromophenyl)-2-methylpropan-1-ol, b.p. 152°-154°C./15mm. This was dehydrated with polyphosphoric acid at 20°C., to give 1-bromo-4-(2-methyl-1-propenyl)benzene, b.p. 110°-112°C./6mm, which was hydrogenated in an ether/ethanol solvent containing 50% hydrobromic acid (2% by volume of solvent) over platinum oxide to give the desired product, b.p. 120°-122°C./22mm.
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Synthesis routes and methods IV

Procedure details

To a solution of 4-brombenzaldehyde (27 mmol, 5.0 g) in THF (20 mL) was added at −78° C. a solution of isopropylmagnesium chloride (41 mmol, 20.2 mL, 2M in ether). The mixture was stirred at −78° C. for 1 h and warmed to 0° C. for 1 h. NH4Cl was added an the mixture was extracted with EtOAc. The organic extract was washed with brine, dried and concentrated to an oil. Chromatography (5-15% EtOAc/hexane) gave the desired alcohol.
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5 g
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20.2 mL
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20 mL
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Synthesis routes and methods V

Procedure details

A solution of isopropylmagnesium chloride (17.0 L, 1M in tetrahydrofuran) was added dropwise to the solution of 4-bromobenzaldehyde (2.1 g, 11.4 mol) in tetrahydrofuran (30 mL) at −10° C. Then the mixture was stirred at 25° C. for 4 hours. The resultant reaction was quenched with saturated ammonium chloride aqueous (20 mL). The organic phase was separated, dried over sodium sulfate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1) to give 1-(4-bromophenyl)-2-methylpropan-1-ol (620 mg, 24%). 1H NMR (300 MHz, CDCl3): δ 7.98-7.85 (m, 2H), 7.48-7.35 (m, 2H), 5.17 (s, 1H), 4.49 (d, J=6.6 Hz, 1H), 2.35-2.30 (m, 1H), 1.01 (d, J=6.6 Hz, 6H).
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17 L
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2.1 g
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30 mL
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